Cas no 29096-64-8 (1-(Imidazo1,2-apyridin-3-yl)ethanone)
1-(Imidazo1,2-apyridin-3-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone
- 1-(H-IMIDAZO[1,2-A]PYRIDIN-3-YL)ETHANONE
- 1-imidazo[1,2-a]pyridin-3-ylEthanone
- Ethanone,1-imidazo[1,2-a]pyridin-3-yl-
- 1-Imidazo[1,2-a]pyridin-3-yl-aethanon
- 1-Imidazo[1,2-a]pyridin-3-yl-ethanone
- 1-imidazo[1,2-a]pyridine-3-ylethanone
- 3-acetylimidazo[1,2-a]pyridine
- 3-acetyl-imidazo[1,2-a]pyridine
- ANW-64340
- CTK8C0210
- RP02125
- SureCN3549382
- Ethanone, 1-imidazo[1,2-a]pyridin-3-yl- (9CI)
- Ethanone, 1-imidazo[1,2-a]pyridin-3-yl-
- AK103933
- GVIYJQYRNBCBJR-UHFFFAOYSA-N
- FCH1161417
- OR305152
- AM803644
- AX8235472
- ST24037609
- 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one
- FT-0706451
- CS-0084906
- AKOS016006149
- J-503558
- DTXSID30577331
- A854635
- 1-imidazo[1, 2-a]pyridin-3-ylethanone
- EN300-380853
- SCHEMBL3549382
- Imidazo[1,2-a]pyridine-3-acetone
- Z1255425112
- DS-4205
- W10345
- 1-{Imidazo[1,2-a]pyridin-3-yl}ethan-1-one
- 29096-64-8
- DB-068066
- 1-{IMIDAZO[1,2-A]PYRIDIN-3-YL}ETHANONE
- 1-(Imidazo1,2-apyridin-3-yl)ethanone
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- MDL: MFCD13177175
- Inchi: 1S/C9H8N2O/c1-7(12)8-6-10-9-4-2-3-5-11(8)9/h2-6H,1H3
- InChI Key: GVIYJQYRNBCBJR-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CN=C2C=CC=CN12
Computed Properties
- Exact Mass: 160.06374
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.4
- XLogP3: 1.8
Experimental Properties
- Density: 1.21
- PSA: 34.37
1-(Imidazo1,2-apyridin-3-yl)ethanone Pricemore >>
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| Alichem | A029184009-100mg |
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29096-64-8 | 98% | 100mg |
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| Alichem | A029184009-250mg |
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| Alichem | A029184009-1g |
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29096-64-8 | 98% | 1g |
$749.70 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I899029-1g |
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29096-64-8 | 98% | 1g |
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04635-5g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OW100-100mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OW100-250mg |
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| Fluorochem | 230226-1g |
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone |
29096-64-8 | 95% | 1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OW100-200mg |
1-(Imidazo1,2-apyridin-3-yl)ethanone |
29096-64-8 | 98% | 200mg |
1010.0CNY | 2021-08-04 |
1-(Imidazo1,2-apyridin-3-yl)ethanone Suppliers
1-(Imidazo1,2-apyridin-3-yl)ethanone Related Literature
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1. Degradation of cobaloximes to derivatives of imidazo[1,2-a]pyridineNathaniel W. Alcock,Bernard T. Golding,David R. Hall,Ulrich Horn,William P. Watson J. Chem. Soc. Perkin Trans. 1 1975 386
Additional information on 1-(Imidazo1,2-apyridin-3-yl)ethanone
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone: A Comprehensive Overview
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone (CAS No. 29096-64-8) is a fascinating compound with a unique structure and diverse applications in various fields of chemistry and materials science. This compound has garnered significant attention due to its potential in drug discovery, catalysis, and advanced materials development. In this article, we will delve into the structural properties, synthesis methods, and the latest research findings related to this compound.
The molecular structure of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone is characterized by an imidazo[1,2-a]pyridine ring fused with a pyridine ring and an ethanone group. This arrangement imparts unique electronic properties to the molecule, making it highly versatile for various chemical reactions. Recent studies have highlighted its role as a potential precursor for synthesizing advanced materials with tailored electronic properties.
One of the most notable aspects of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone is its ability to act as a building block in the synthesis of heterocyclic compounds. Researchers have explored its use in constructing complex molecular frameworks that exhibit exceptional stability and reactivity under specific conditions. For instance, a study published in *Journal of Organic Chemistry* demonstrated how this compound can be utilized to synthesize novel pyrazole derivatives with enhanced thermal stability.
Moreover, 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone has shown promise in catalytic applications. Its ability to coordinate with transition metals makes it an ideal candidate for designing metalloporphyrins and other metalloorganic catalysts. A recent investigation in *Angewandte Chemie* revealed that when combined with palladium catalysts, this compound can facilitate efficient cross-coupling reactions under mild conditions.
In the realm of materials science, 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone has been employed as a precursor for synthesizing conductive polymers and organic semiconductors. These materials exhibit excellent charge transport properties and are being explored for use in flexible electronics and organic light-emitting diodes (OLEDs). A team from Stanford University reported that incorporating this compound into polymer backbones significantly improved the device's efficiency and stability.
The synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the condensation of imidazole derivatives with appropriate ketones under acidic or basic conditions. Researchers at the University of Tokyo have optimized this process by employing microwave-assisted synthesis techniques, which not only reduce reaction time but also enhance product quality.
Another area where 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone has made significant contributions is in biochemistry and pharmacology. Its structural similarity to certain biomolecules makes it a valuable tool for studying enzyme mechanisms and drug delivery systems. A study published in *Nature Communications* demonstrated that this compound can serve as a potent inhibitor of specific kinase enzymes involved in cancer progression.
In conclusion, 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone (CAS No. 29096-64-8) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and reactivity continue to inspire innovative research directions, making it an essential component in modern chemical synthesis and materials development.
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